molecular formula C10H10F3N B6161707 5-cyclopropyl-2-(trifluoromethyl)aniline CAS No. 1934790-01-8

5-cyclopropyl-2-(trifluoromethyl)aniline

Cat. No.: B6161707
CAS No.: 1934790-01-8
M. Wt: 201.2
InChI Key:
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Description

5-cyclopropyl-2-(trifluoromethyl)aniline is an organic compound characterized by the presence of a cyclopropyl group and a trifluoromethyl group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclopropyl-2-(trifluoromethyl)aniline typically involves the introduction of the cyclopropyl and trifluoromethyl groups onto an aniline precursor. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

5-cyclopropyl-2-(trifluoromethyl)aniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are commonly used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines.

Scientific Research Applications

5-cyclopropyl-2-(trifluoromethyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism by which 5-cyclopropyl-2-(trifluoromethyl)aniline exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

    5-cyclopropyl-2-(trifluoromethyl)benzene: Similar structure but lacks the amino group.

    2-(trifluoromethyl)aniline: Similar structure but lacks the cyclopropyl group.

    5-cyclopropyl-2-methylaniline: Similar structure but has a methyl group instead of a trifluoromethyl group.

Uniqueness

5-cyclopropyl-2-(trifluoromethyl)aniline is unique due to the presence of both the cyclopropyl and trifluoromethyl groups, which confer distinct chemical and physical properties. These groups can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

1934790-01-8

Molecular Formula

C10H10F3N

Molecular Weight

201.2

Purity

95

Origin of Product

United States

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